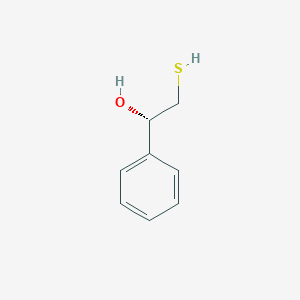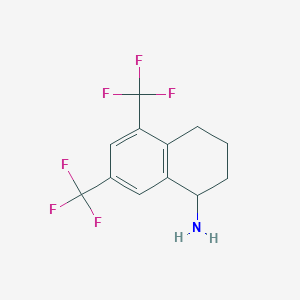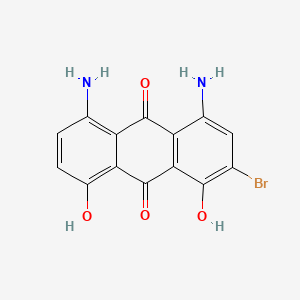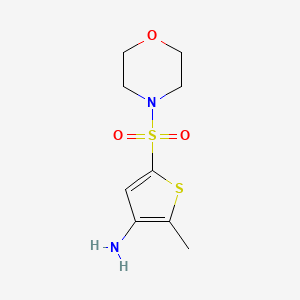
2-(Trifluoromethyl)anthracene-9(10H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)anthracene-9(10H)-thione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and a thione group at the 9-position of the anthracene ring. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)anthracene-9(10H)-thione may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)anthracene-9(10H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
2-(Trifluoromethyl)anthracene-9(10H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)anthracene-9(10H)-thione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence imaging and photodynamic therapy. The trifluoromethyl group enhances the compound’s stability and electron-withdrawing properties, while the thione group can participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
2-(Trifluoromethyl)anthracene-9(10H)-thione is unique due to the presence of both the trifluoromethyl and thione groups. These functional groups impart distinct photophysical and chemical properties compared to other anthracene derivatives. For example, the trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the thione group allows for unique redox behavior .
Properties
Molecular Formula |
C15H9F3S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
2-(trifluoromethyl)-10H-anthracene-9-thione |
InChI |
InChI=1S/C15H9F3S/c16-15(17,18)11-6-5-10-7-9-3-1-2-4-12(9)14(19)13(10)8-11/h1-6,8H,7H2 |
InChI Key |
ASSIBQFSVGVHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)C(=S)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)



![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)


![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)


